molecular formula C10H16N2 B1316900 2-(2-(Dimethylamino)ethyl)aniline CAS No. 3478-92-0

2-(2-(Dimethylamino)ethyl)aniline

Cat. No.: B1316900
CAS No.: 3478-92-0
M. Wt: 164.25 g/mol
InChI Key: WHXXEJQDOXRHLY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)aniline is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(Dimethylamino)ethyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reductive amination of 2-(2-nitroethyl)aniline using dimethylamine and a reducing agent like hydrogen in the presence of a catalyst such as palladium on carbon. This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as halides, alkoxides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but lacks the ethyl chain.

    N,N-Diethylaniline: Similar structure with ethyl groups instead of dimethylamino.

    2-(2-(Diethylamino)ethyl)aniline: Similar structure with diethylamino group.

Uniqueness

2-(2-(Dimethylamino)ethyl)aniline is unique due to its specific combination of the dimethylamino group and the ethyl chain attached to the aniline ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEJQDOXRHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510633
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-92-0
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-nitrophenylacetic acid by conversion to the N,N-dimethylamide, hydrogenation then reduction with lithium aluminium hydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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